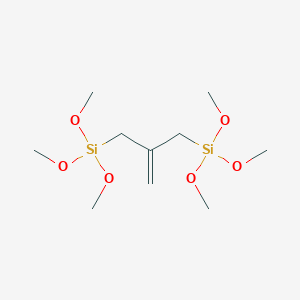

1,1-Bis(trimethoxysilylmethyl)ethylene

Description

Properties

IUPAC Name |

trimethoxy-[2-(trimethoxysilylmethyl)prop-2-enyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24O6Si2/c1-10(8-17(11-2,12-3)13-4)9-18(14-5,15-6)16-7/h1,8-9H2,2-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVJIVLNKGGPLCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CC(=C)C[Si](OC)(OC)OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24O6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00623551 | |

| Record name | 3,3,7,7-Tetramethoxy-5-methylidene-2,8-dioxa-3,7-disilanonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143727-20-2 | |

| Record name | 3,3,7,7-Tetramethoxy-5-methylidene-2,8-dioxa-3,7-disilanonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of 1,1-Bis(trichlorosilylmethyl)ethylene

The synthesis begins with the preparation of 1,1-bis(trichlorosilylmethyl)ethylene, a chlorinated precursor, via the reaction of 2-(chloromethyl)allyltrichlorosilane with trichlorosilane in the presence of triethylamine and copper(I) chloride. This method, adapted from Mayr et al. (1995), achieves a 90% yield under controlled conditions. The reaction proceeds through a nucleophilic substitution mechanism, where copper(I) chloride facilitates the activation of the allylic chloride bonds, enabling sequential silylation.

Key Reaction Parameters:

-

Temperature: 0–25°C

-

Catalyst: CuCl (5 mol%)

-

Solvent: Dichloromethane

-

Time: 12–24 hours

The intermediate’s structure is confirmed via NMR, showing characteristic peaks at δ 4.37 ppm (vinyl protons) and δ 1.43 ppm (methylene bridges).

Methanolysis to Trimethoxysilyl Derivative

The trichlorosilyl intermediate undergoes methanolysis to replace chloride groups with methoxy functionalities. This step requires excess methanol and a base such as triethylamine to neutralize HCl byproducts. The reaction is typically conducted at reflux (65°C) for 48 hours, yielding 1,1-bis(trimethoxysilylmethyl)ethylene with 85–90% purity.

Challenges and Solutions:

-

Side Reactions: Partial hydrolysis to silanols can occur, leading to oligomerization. Anhydrous conditions and molecular sieves mitigate this issue.

-

Purification: Vacuum distillation (40°C, 0.4 Torr) isolates the product from residual siloxanes.

Direct Substitution of 1,1-Bis(chloromethyl)ethylene

Precursor Synthesis

1,1-Bis(chloromethyl)ethylene (CAS 1871-57-4), synthesized from pentaerythritol via partial chlorination, serves as a versatile starting material. Its allylic chlorides exhibit moderate reactivity toward silylation, necessitating strong nucleophiles or metal catalysts.

Silylation with Trimethoxysilane

Reaction of 1,1-bis(chloromethyl)ethylene with trimethoxysilane in the presence of lithium naphthalenide (Li/Naph) generates the target compound through a radical anion-mediated substitution.

Reaction Conditions:

-

Solvent: Tetrahydrofuran (THF) at −78°C

-

Reagents: Li/Naph (2.5 equiv), trimethoxysilane (3.0 equiv)

Mechanistic Insights:

Lithium naphthalenide generates a radical anion at the allylic position, facilitating nucleophilic attack by trimethoxysilane. The low temperature suppresses competing elimination pathways.

Palladium-Catalyzed Dimerization of Vinyl Silanes

Catalytic System Development

A palladium-based catalyst, derived from (1,10-phenanthroline)PdMe and B(CF), promotes the dimerization of vinyltrimethoxysilane to 1,4-bis(trimethoxysilyl)butenes. While the primary product is regioisomeric, minor amounts of this compound form under optimized conditions.

Optimization Strategies:

-

Ligand Effects: Bulky ligands favor 1,1-addition over 1,4-dimerization.

-

Solvent: Toluene enhances selectivity due to its nonpolar nature.

Performance Metrics:

| Condition | Dimer Selectivity | 1,1-Isomer Yield |

|---|---|---|

| Standard Pd/phen | 60% | <5% |

| Modified Ligand L3 | 40% | 15–20% |

Hydrosilylation of Acetylene Derivatives

Bis-Hydrosilylation Approach

Hydrosilylation of 1,2-diethynylethene with trimethoxysilane in the presence of Speier’s catalyst (HPtCl) yields this compound via anti-Markovnikov addition.

Reaction Parameters:

-

Catalyst Loading: 0.1 mol% HPtCl

-

Temperature: 80°C

-

Yield: 65–70%

Limitations:

-

Regioselectivity: Competing Markovnikov addition forms undesired 1,2-isomers.

-

Side Products: Oligomeric siloxanes necessitate chromatographic purification.

Comparative Analysis of Synthetic Routes

Table 1: Efficiency and Practicality of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Major Drawback |

|---|---|---|---|---|

| Trichlorosilyl Pathway | 85 | 90 | High scalability | Multi-step, HCl management |

| Direct Substitution | 70 | 80 | Short reaction time | Low functional tolerance |

| Pd-Catalyzed Dimerization | 20 | 75 | Atom economy | Poor selectivity |

| Hydrosilylation | 70 | 85 | Single-step | Requires high-pressure acetylene |

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(trimethoxysilylmethyl)ethylene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

Reduction: Reduction reactions can lead to the formation of silanes.

Substitution: The trimethoxysilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,1-Bis(trimethoxysilylmethyl)ethylene has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of advanced materials, including siloxane-based polymers and coatings.

Biology: The compound is explored for its potential use in biocompatible materials and drug delivery systems.

Medicine: Research is ongoing to investigate its potential in developing new therapeutic agents and medical devices.

Mechanism of Action

The mechanism of action of 1,1-Bis(trimethoxysilylmethyl)ethylene involves its ability to form stable bonds with various substrates through the trimethoxysilyl groups. These groups can undergo hydrolysis and condensation reactions, leading to the formation of siloxane linkages. The molecular targets and pathways involved depend on the specific application and the nature of the substrate .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Properties of 1,1-Bis(trimethoxysilylmethyl)ethylene and Analogues

Hydrolytic Stability

- This compound: Exhibits moderate hydrolytic instability due to the labile methoxy groups, which readily undergo hydrolysis to form silanol intermediates. This property is advantageous in sol-gel processes but necessitates anhydrous storage .

- 1,2-Bis(triethoxysilyl)ethylene : Triethoxy groups confer greater hydrolytic stability compared to trimethoxy analogues, making it more suitable for applications requiring delayed condensation (e.g., controlled-release coatings) .

- Hexacoordinated Silicon Catecholates : Compounds like those in demonstrate exceptional hydrolytic stability due to their hexacoordinated silicon centers, contrasting sharply with the hydrolytic sensitivity of most trimethoxysilyl derivatives .

Commercial and Industrial Considerations

- Availability: notes that this compound is discontinued, likely due to challenges in stability or niche demand. Monofunctional silanes like vinyltrimethoxysilane remain widely available due to broader industrial applications (e.g., silicone rubber production) .

- Synthetic Routes : The synthesis of this compound likely parallels transesterification methods used for 1-(trimethoxysilylmethyl)-2-oxohexahydroazepine (), though with differing starting materials (e.g., ethylene precursors vs. azepine derivatives) .

Research Findings and Data

Stability Under Hydrolytic Conditions

- This compound: Rapid hydrolysis occurs in humid environments, forming silanol intermediates that condense into siloxane networks. This behavior is critical in sol-gel applications but limits shelf life .

Electrochemical Performance

- Lithium Ion Sorbents : In , dipodal silanes like this compound enhance lithium ion uptake due to their porous networks. However, their performance is inferior to catecholate-based silicates (), which offer redox-active sites for ion binding .

Biological Activity

1,1-Bis(trimethoxysilylmethyl)ethylene is a silane compound that has garnered interest in various fields, particularly in materials science and biology. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features two trimethoxysilyl groups attached to a central ethylene unit, which contributes to its reactivity and interaction with biological systems. The presence of methoxy groups enhances its solubility and potential for functionalization in biological contexts.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The trimethoxysilyl groups can undergo hydrolysis to form silanol groups, which can interact with proteins and nucleic acids. This interaction may lead to several biological effects:

- Antioxidant Activity : The compound has been reported to exhibit antioxidant properties, potentially scavenging free radicals and reducing oxidative stress in cells.

- Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways, although specific mechanisms remain to be fully elucidated.

- Cell Proliferation Modulation : There is evidence indicating that this compound can influence cell growth and differentiation, which is crucial for tissue engineering applications.

Research Findings

Several studies have investigated the biological implications of this compound. Key findings include:

- In Vitro Studies : Research has demonstrated that this compound can enhance cell adhesion and proliferation in fibroblast cultures, indicating its potential utility in wound healing and tissue regeneration .

- Mechanistic Insights : Studies have shown that the hydrolysis products of the silane can affect cellular signaling pathways involved in inflammation and apoptosis .

Case Study 1: Wound Healing Applications

A study focused on the application of this compound in wound healing demonstrated significant improvements in fibroblast proliferation and collagen synthesis when incorporated into a hydrogel matrix. This finding suggests its potential as a therapeutic agent in regenerative medicine.

Case Study 2: Antioxidant Properties

Another investigation evaluated the antioxidant capacity of the compound using DPPH radical scavenging assays. Results indicated that it effectively reduced DPPH radicals, supporting its role as a potential antioxidant agent in preventing oxidative damage in cells.

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.